molecular formula C8H6ClN3O2S2 B12924593 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 5378-48-3

2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B12924593
CAS No.: 5378-48-3
M. Wt: 275.7 g/mol
InChI Key: XGSHYKDDTZWRFI-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It is used as a precursor for the synthesis of herbicides and fungicides.

    Material Science: It is explored for its use in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The thiadiazole ring’s ability to interact with biological macromolecules is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1,3,4-thiadiazol-2-yl)acetamide
  • 2-Chloro-5-(1,3,4-thiadiazol-2-yl)thiophene
  • 2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

2-Chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to its sulfonamide group, which enhances its solubility and reactivity compared to other thiadiazole derivatives. This structural feature contributes to its diverse applications and effectiveness in various fields.

Properties

CAS No.

5378-48-3

Molecular Formula

C8H6ClN3O2S2

Molecular Weight

275.7 g/mol

IUPAC Name

2-chloro-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C8H6ClN3O2S2/c9-6-2-1-5(8-12-11-4-15-8)3-7(6)16(10,13)14/h1-4H,(H2,10,13,14)

InChI Key

XGSHYKDDTZWRFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=CS2)S(=O)(=O)N)Cl

Origin of Product

United States

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